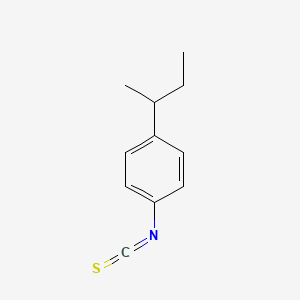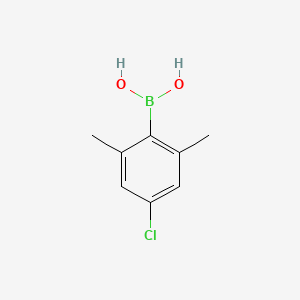
(4-Chloro-2,6-dimethylphenyl)boronic acid
説明
(4-Chloro-2,6-dimethylphenyl)boronic acid is a chemical compound with the CAS Number: 1027045-31-3 . It has a molecular weight of 184.43 . The compound is stored in a dry environment at a temperature between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for (4-Chloro-2,6-dimethylphenyl)boronic acid is 1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
Boronic acids, including (4-Chloro-2,6-dimethylphenyl)boronic acid, are often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . Additionally, catalytic protodeboronation of boronic esters, a valuable but not well-developed transformation, has been reported .Physical And Chemical Properties Analysis
(4-Chloro-2,6-dimethylphenyl)boronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .科学的研究の応用
Formation of Cationic Rhodium Complexes : (4-Chloro-2,6-dimethylphenyl)boronic acid was used in reactions with an aryloxorhodium complex to form cationic rhodium complexes with new tetraarylpentaborates. This study highlights its role in complex formation and characterization in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).
Preparation of Boronic Acids : Research on the preparation of 2,6-dimethylphenyl boronic acid, a derivative of the subject compound, using tributyl borate and the Grignard reagent, illustrates its significance in synthetic procedures. The study optimized the process for higher yields, demonstrating its application in organic synthesis and process optimization (He Quan-guo, 2007).
New Olefin Polymerization Catalysts : The compound was part of a study exploring new catalysts based on Nickel(II) and Palladium(II) for olefin polymerization. The research emphasized its application in the development of new materials and catalysts in organometallic chemistry (Schmid et al., 2001).
Macrocyclic Chemistry : The compound was also used in the development of macrocyclic compounds. This study illustrates its use in creating complex molecular structures, which is essential in the field of supramolecular chemistry (Fárfan et al., 1999).
Fluorescent Chemosensors : Another application is in the development of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This research underlines the compound's utility in sensor technology and detection in biological systems (Huang et al., 2012).
Boronic Acid Polymers in Biomedical Applications : The compound's derivatives have been used in the development of boronic acid-containing polymers for various biomedical applications, such as HIV, obesity, diabetes, and cancer treatment. This emphasizes its importance in medicinal chemistry and drug development (Cambre & Sumerlin, 2011).
Safety And Hazards
将来の方向性
The future directions of research involving (4-Chloro-2,6-dimethylphenyl)boronic acid could involve further development of the Suzuki-Miyaura coupling reaction . Additionally, the catalytic protodeboronation of boronic esters, a valuable but not well-developed transformation, could be further explored .
特性
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASMUNXBUYNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681868 | |
| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,6-dimethylphenyl)boronic acid | |
CAS RN |
1027045-31-3 | |
| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



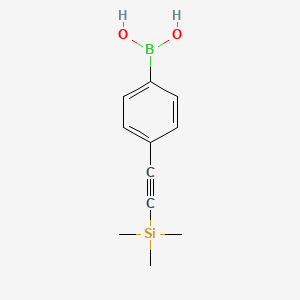
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)
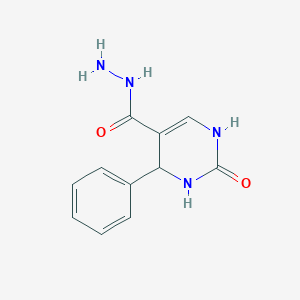
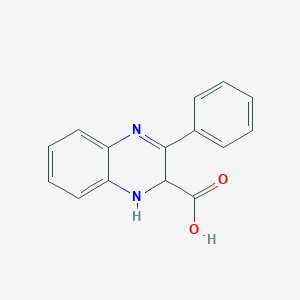
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)


![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)
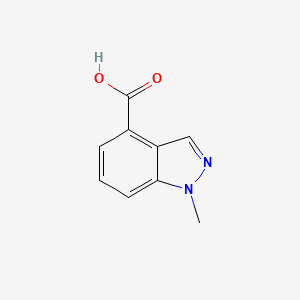
![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)
